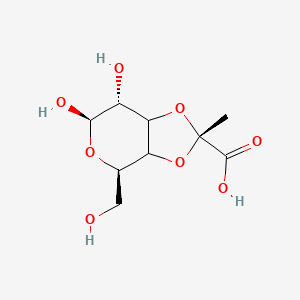![molecular formula C24H21ClO4 B14428834 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate CAS No. 84700-06-1](/img/structure/B14428834.png)
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex aromatic structure with both chloro and ethyl substituents, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate typically involves multiple steps, including esterification and chlorination reactions. One common synthetic route involves the esterification of 4-ethylphenol with 2-chloro-4-hydroxybenzoic acid, followed by the introduction of the 4-ethylbenzoyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets. The chloro and benzoyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethylphenyl 2-chlorobenzoate
- 4-Ethylphenyl 4-[(4-ethylbenzoyl)oxy]benzoate
- 2-Chloro-4-[(4-ethylbenzoyl)oxy]benzoic acid
Uniqueness
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is unique due to the presence of both chloro and ethyl substituents on the aromatic rings, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
84700-06-1 |
|---|---|
Molekularformel |
C24H21ClO4 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2-chloro-4-(4-ethylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C24H21ClO4/c1-3-16-5-9-18(10-6-16)23(26)29-20-13-14-21(22(25)15-20)24(27)28-19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
WKBWTAZEUCOATF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


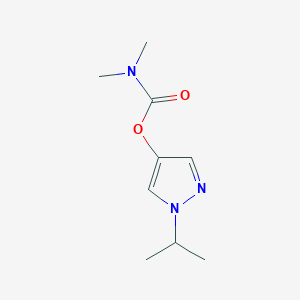
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

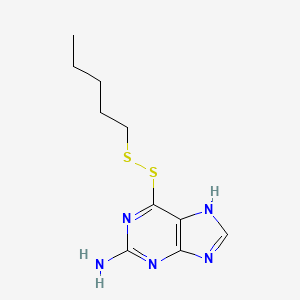

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

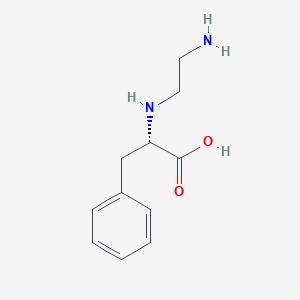
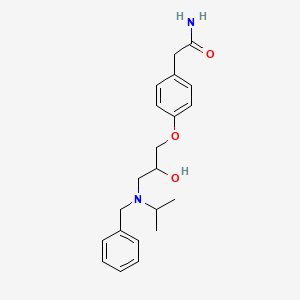
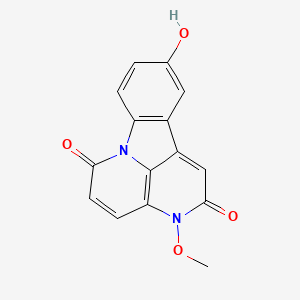

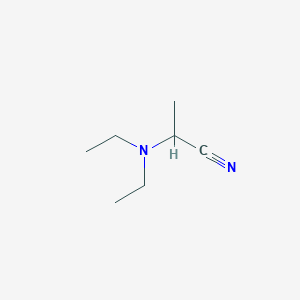
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
